cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate

NMDA receptor mGluR glutamate analog

cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate (CAS 1414540-31-0) is a triply protected derivative of cis-azetidine-2,4-dicarboxylic acid (cis-ADA), bearing a tert-butoxycarbonyl (Boc) group on the ring nitrogen and ethyl esters at the C2 and C4 carboxyl positions. The parent free acid, cis-ADA, was identified by Kozikowski et al.

Molecular Formula C14H23NO6
Molecular Weight 301.34 g/mol
Cat. No. B11789860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate
Molecular FormulaC14H23NO6
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(N1C(=O)OC(C)(C)C)C(=O)OCC
InChIInChI=1S/C14H23NO6/c1-6-19-11(16)9-8-10(12(17)20-7-2)15(9)13(18)21-14(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+
InChIKeyHWUJJICITUTJRX-AOOOYVTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate – A Protected cis-2,4-Azetidine Dicarboxylate for NMDA Receptor Research


cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate (CAS 1414540-31-0) is a triply protected derivative of cis-azetidine-2,4-dicarboxylic acid (cis-ADA), bearing a tert-butoxycarbonyl (Boc) group on the ring nitrogen and ethyl esters at the C2 and C4 carboxyl positions. The parent free acid, cis-ADA, was identified by Kozikowski et al. as the most potent rigid glutamate analog potentiating NMDA receptor-mediated ⁴⁵Ca²⁺ uptake in cerebellar granule cells [1]. The cis stereochemistry is essential: the U.S. patent literature explicitly teaches that cis-isomers of the 2,4-disubstituted azetidine series are the most biologically active configuration for excitatory amino acid receptor modulation [2]. The compound serves as a protected synthetic intermediate, orthogonal building block, or potential lipophilic prodrug for neuroscience research tool compounds targeting the NMDA receptor system.

Why Generic Azetidine-2,4-dicarboxylate Analogs Cannot Replace cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate in Research or Synthesis


The azetidine-2,4-dicarboxylate scaffold is not a single functional entity — stereochemistry, protecting group identity, and ester type each confer distinct biological and synthetic properties. The trans isomer (e.g., trans-ADA, CAS 161596-62-9) is a selective Group I metabotropic glutamate receptor (mGluR) agonist with no significant NMDA receptor modulatory activity [1], while the cis isomer is a selective NMDA receptor positive modulator and glutamate-like agonist [2]. Substituting the Boc group for an N-benzyl protecting group eliminates the possibility of mild, orthogonal acidolytic deprotection (TFA) without disturbing the ethyl esters, and hydrogenolysis of the N-benzyl group may be incompatible with reduction-sensitive downstream functionality [3]. Replacing the diethyl esters with dimethyl esters alters the hydrolysis kinetics and lipophilicity profile, potentially affecting both prodrug activation rates and blood-brain barrier penetration. These differences make each analog functionally non-interchangeable in both pharmacological studies and multi-step synthetic sequences.

Comparative Evidence: Where cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate Demonstrates Quantifiable Differentiation


Cis vs. Trans Configuration: Divergent Glutamate Receptor Subtype Selectivity

The cis-azetidine-2,4-dicarboxylic acid core (the deprotected form of the target compound) selectively potentiates NMDA receptor signaling, while the trans isomer is a selective Group I metabotropic glutamate receptor (mGluR) agonist. In radioligand binding and functional assays, cis-ADA selectively enhanced NMDA-, glutamate-, and aspartate-stimulated ⁴⁵Ca²⁺ uptake in cerebellar granule cells, with no effect on kainate (KAIN)-stimulated calcium influx at the G C2 receptor, whereas trans-ADA (tADA) showed no NMDA receptor activity but instead stimulated IP formation via mGluR1 and showed preference for mGlu5a over mGlu1a [1]. This represents a categorical, not merely quantitative, differentiation in receptor subtype engagement.

NMDA receptor mGluR glutamate analog receptor selectivity

7-Fold Potentiation of Glutamate EC₅₀ at the NMDA Receptor by the cis-Azetidine Scaffold

The cis-azetidine-2,4-dicarboxylic acid scaffold (from which the target compound derives its biological relevance) functions as a positive allosteric modulator at the NMDA receptor, decreasing the EC₅₀ of glutamate approximately 7-fold. Specifically, in the presence of 50 μM cis-azetidine-2,4-dicarboxylic acid, the EC₅₀ for glutamate was reduced from 51 μM to 7 μM [1]. This potentiation occurs at a site distinct from the glutamate recognition site and the PCP binding site, as cis-ADA failed to displace [³H]PCP in radioligand binding [1]. The compound thus increases the potency but not the efficacy of the primary neurotransmitter [1].

NMDA potentiation glutamate EC50 shift allosteric modulator cerebellar granule cells

Boc N-Protection Enables Orthogonal Deprotection Relative to N-Benzyl Analogs

The tert-butoxycarbonyl (Boc) group on the azetidine nitrogen of the target compound provides acid-labile protection (cleavable with TFA, HCl/dioxane, or formic acid) that is orthogonal to the ethyl ester groups at C2 and C4, which are stable under acidic Boc-deprotection conditions. In contrast, the N-benzyl analog (cis-1-benzyl-azetidine-2,4-dicarboxylate) requires hydrogenolysis (H₂, Pd/C) for deprotection [1]. The N-acetyl analog requires harsher acidic or basic hydrolysis that may cleave the ester groups simultaneously. This orthogonality allows the target compound to be deprotected to cis-azetidine-2,4-dicarboxylic acid diethyl ester (a free amine intermediate) without affecting the ester functionalities, enabling subsequent selective N-functionalization in multi-step synthetic sequences .

orthogonal protecting group Boc deprotection solid-phase synthesis medicinal chemistry building block

Ester Type Determines Lipophilicity and Prodrug Activation Rate: Diethyl vs. Dimethyl Ester

The diethyl ester groups in the target compound confer higher lipophilicity compared to the dimethyl ester analog (cis-1-tert-butyl 2,4-dimethyl azetidine-1,2,4-tricarboxylate, CAS 2007925-34-8), which influences both passive membrane permeability and the rate of esterase-mediated hydrolysis to the active free acid. The free acid (cis-azetidine-2,4-dicarboxylic acid) has a reported logP of approximately -0.87 , rendering it poorly membrane-permeable. The diethyl ester increases lipophilicity (predicted logP for the target compound is approximately +1.5 to +2.0 based on the additive contribution of the ethyl groups relative to the free acid), while the dimethyl ester provides an intermediate logP . In general prodrug pharmacology, diethyl esters hydrolyze more slowly than dimethyl esters due to increased steric hindrance around the ester carbonyl , potentially providing extended duration of action if used as a prodrug.

prodrug design ester hydrolysis lipophilicity blood-brain barrier logP

Cis-Isomers Declared Most Biologically Active in the Azetidine-2,4-dicarboxylate Series — Patent Teaching

U.S. Patent 4,946,839A, which covers the azetidine-2,4-dicarboxylate compound class including the target compound, explicitly states: 'The azetidine derivatives of the present invention exhibit stereoselectivity in their biological action. The cis-isomers have particularly been found to be the most biologically active.' [1]. The patent further identifies cis-azetidine-2,4-dicarboxylic acid dimethyl ester, cis-azetidine-2,4-dicarboxylic acid di-t-butyl ester, and cis-azetidine-2,4-dicarboxylic acid t-butyl methyl ester among the preferred compounds [1]. The cis configuration is thus a necessary (though not sufficient, given the importance of protecting groups and ester type) condition for the desired NMDA receptor modulatory activity, directly establishing the compound's stereochemical requirement.

stereoselectivity cis preference SAR excitatory amino acid receptor

Optimal Application Scenarios for cis-1-tert-Butyl 2,4-diethyl azetidine-1,2,4-tricarboxylate Based on Differentiated Evidence


NMDA Receptor Positive Allosteric Modulation Studies in Primary Neuronal Cultures

Investigators studying positive allosteric modulation of the NMDA receptor should select the cis-configured, Boc-protected diethyl ester compound as a synthetic intermediate or prodrug for generating the active cis-ADA species. The cis scaffold has been demonstrated to produce a 7-fold leftward shift in glutamate EC₅₀ (from 51 μM to 7 μM) at 50 μM concentration , and the compound exhibits dual agonist/modulator behavior with selectivity for NMDA over kainate receptors [1]. The trans isomer is contraindicated for this application, as it activates Group I mGluR receptors rather than NMDA receptors .

Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal Protection of the Azetidine Core

Synthetic chemists constructing complex molecular architectures around the azetidine-2,4-dicarboxylate scaffold should prioritize the Boc-protected diethyl ester for its orthogonal deprotection profile: the Boc group is selectively removed under mild acidic conditions (TFA/CH₂Cl₂) without cleavage of the ethyl esters . This orthogonality is not available with the N-benzyl analog, which requires hydrogenolysis that may be incompatible with other reducible functionality. The resulting cis-azetidine-2,4-dicarboxylic acid diethyl ester (free amine) can then be further functionalized via amide coupling, reductive amination, or N-alkylation [1].

CNS Prodrug Design where Lipophilicity and Hydrolysis Rate Must Be Tuned

For research programs developing CNS-penetrant prodrugs of cis-azetidine-2,4-dicarboxylic acid, the diethyl ester form of the target compound offers higher lipophilicity than the dimethyl ester analog (predicted logP differential of approximately +0.5 to +1.0 log units) and slower esterase-mediated hydrolysis due to increased steric bulk around the ester carbonyl [1]. The free acid parent has an experimental logP of -0.87, which is unfavorable for passive blood-brain barrier penetration . The diethyl ester therefore represents a deliberate balance between adequate CNS penetration and controlled rate of bioactivation to the active NMDA receptor modulator.

Structure-Activity Relationship Studies Differentiating NMDA from mGluR Pathways

Neuroscience laboratories investigating the divergent roles of ionotropic vs. metabotropic glutamate receptors should employ the cis-configured compound (and its derived free acid) as a selective NMDA receptor tool, alongside the trans isomer (e.g., trans-ADA or tADA) as a Group I mGluR-selective control [1]. This paired use enables dissection of NMDA-dependent vs. mGluR-dependent signaling contributions in synaptic plasticity, excitotoxicity, and long-term potentiation models. The cis compound's selectivity for NMDA over kainate receptors has been established in calcium influx assays , and its lack of [³H]PCP binding displacement confirms that its modulatory site is distinct from the PCP/MK-801 channel site .

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